molecular formula C18H23N3O3 B2938069 2-hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886899-52-1

2-hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2938069
CAS No.: 886899-52-1
M. Wt: 329.4
InChI Key: DPUMGWVOKVKKIW-UHFFFAOYSA-N
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Description

2-hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
BenchChem offers high-quality 2-hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)pyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-11-8-12(10-18(2,3)9-11)19-15(22)14-16(23)20-13-6-4-5-7-21(13)17(14)24/h4-7,11-12,23H,8-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUMGWVOKVKKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C2=C(N=C3C=CC=CN3C2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound belonging to the pyrido[1,2-a]pyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and pain management.

Chemical Structure and Properties

  • Molecular Formula : C19H25N3O3
  • Molecular Weight : 343.427 g/mol
  • Structural Characteristics :
    • Contains a pyrido[1,2-a]pyrimidine core.
    • Features a hydroxyl group and a carboxamide group at the 3-position.
    • Substituents include a trimethylcyclohexyl moiety.

The unique structural attributes of this compound suggest diverse biological activities, primarily due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds show potent activity against human lung adenocarcinoma (A549) cells. The mechanism of action typically involves inducing cytotoxicity in cancer cells while sparing normal cells.

Case Study: Anticancer Efficacy

In a study assessing the anticancer activity of various pyrido derivatives, compounds were tested on A549 cells at a concentration of 100 µM for 24 hours. The results showed:

CompoundViability (%)Remarks
Control (Cisplatin)50%Standard chemotherapeutic
Compound A64%Significant reduction in viability
Compound B61%Enhanced cytotoxicity observed
Compound C66%Most potent among tested

These findings suggest that modifications in the chemical structure can lead to enhanced anticancer activity, highlighting the importance of structure-activity relationships in drug design.

Analgesic Properties

Pyrido derivatives are also being explored for their analgesic effects. The presence of specific functional groups may enhance their interaction with pain receptors, making them potential candidates for pain management therapies.

Antimicrobial Activity

The antimicrobial properties of similar compounds have been documented extensively. These derivatives have shown effectiveness against various multidrug-resistant pathogens, including:

  • Klebsiella pneumoniae
  • Escherichia coli
  • Pseudomonas aeruginosa

The biological activity of 2-hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Conclusion and Future Directions

The compound 2-hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide presents promising avenues for research in medicinal chemistry. Its diverse biological activities warrant further investigation into its mechanisms of action and potential therapeutic applications.

Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Clinical trials to evaluate efficacy and safety in humans.
  • Exploration of structural modifications to enhance activity and reduce toxicity.

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